molecular formula C11H7BrO2S B13183114 4-(4-Bromothiophen-2-YL)benzoic acid

4-(4-Bromothiophen-2-YL)benzoic acid

Cat. No.: B13183114
M. Wt: 283.14 g/mol
InChI Key: LVKGJICAXUEIBY-UHFFFAOYSA-N
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Description

4-(4-Bromothiophen-2-YL)benzoic acid is an organic compound with the molecular formula C11H7BrO2S It is a derivative of benzoic acid where the benzene ring is substituted with a bromothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophen-2-YL)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. In this case, the reaction involves the coupling of 4-bromobenzoic acid with 4-bromothiophene in the presence of a palladium catalyst and a base .

Industrial Production Methods

the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromothiophen-2-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromothiophen-2-YL)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-YL)benzoic acid depends on its specific application. In the context of its use as a building block in organic synthesis, the compound acts as a substrate in various chemical reactions, facilitating the formation of new carbon-carbon bonds. The bromine atom and the thiophene ring play crucial roles in these reactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)benzoic acid: Similar structure but without the bromine atom.

    4-(Thiophen-3-yl)benzoic acid: Similar structure with the thiophene ring attached at a different position.

    Benzo[b]thiophene-2-propionic acid: Contains a thiophene ring fused to a benzene ring

Uniqueness

4-(4-Bromothiophen-2-YL)benzoic acid is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials with specific desired properties .

Properties

Molecular Formula

C11H7BrO2S

Molecular Weight

283.14 g/mol

IUPAC Name

4-(4-bromothiophen-2-yl)benzoic acid

InChI

InChI=1S/C11H7BrO2S/c12-9-5-10(15-6-9)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14)

InChI Key

LVKGJICAXUEIBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CS2)Br)C(=O)O

Origin of Product

United States

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